molecular formula C19H24N2O2 B1388914 N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide CAS No. 1020057-89-9

N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide

Cat. No.: B1388914
CAS No.: 1020057-89-9
M. Wt: 312.4 g/mol
InChI Key: XGPKDMSGULLLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide is an organic compound that is used in various scientific research applications. It is an amide compound, with a molecular weight of 344.44 g/mol. It is a white crystalline solid, with a melting point of 103-105°C. This compound is also known as 4-Amino-2-methylbenzenepropanoic acid 2-(4-isopropylphenoxy)propyl ester, or AMPIP for short.

Mechanism of Action

N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide has been studied for its potential mechanism of action. It has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidines. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidines. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Inhibition of these enzymes can lead to a variety of physiological effects, such as reduced inflammation and pain.

Advantages and Limitations for Lab Experiments

N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide has several advantages and limitations for use in lab experiments. The primary advantage of this compound is its ability to inhibit the enzymes dihydroorotate dehydrogenase and cyclooxygenase-2, which can be useful for studying the effects of these enzymes on various biological processes. Additionally, this compound is relatively easy to synthesize in the laboratory, making it a convenient and cost-effective reagent for use in experiments. However, the compound is not very stable and can degrade over time, making it unsuitable for long-term experiments.

Future Directions

N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide has many potential future directions. One possible application is in the development of novel therapeutic agents that target specific enzymes involved in disease processes. Additionally, this compound could be used to study the effects of enzyme inhibition on various biological pathways and processes. Additionally, it could be used to develop more efficient and cost-effective synthesis methods for other amide compounds. Finally, it could be further studied to identify additional potential mechanisms of action, such as its effects on other enzymes or cellular processes.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-propanamide is commonly used in scientific research applications, such as drug discovery, medicinal chemistry, and biochemistry. It is also used in the synthesis of other compounds, such as inhibitors of the enzyme dihydroorotate dehydrogenase. Additionally, it is used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of the enzyme cyclooxygenase-2.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-propan-2-ylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-12(2)15-5-8-17(9-6-15)23-14(4)19(22)21-18-10-7-16(20)11-13(18)3/h5-12,14H,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPKDMSGULLLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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